molecular formula C23H22FN5 B6125452 3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B6125452
M. Wt: 387.5 g/mol
InChI Key: LVZPQHVWOXHMFJ-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidine derivatives have been found to possess diverse biological potential, including anticancer activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds, which are similar to the compound , has been reported . These compounds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques like 1H-NMR . The structure of the compound can also be influenced by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at certain positions .


Chemical Reactions Analysis

Pyrimidine derivatives have been found to show significant inhibitory activity, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, compared to the control drug sorafenib .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by the presence of EDGs or EWGs at certain positions. For example, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, making it an attractive target for further research. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine. One direction is to further investigate its therapeutic potential for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, to better understand how it exerts its therapeutic effects. Additionally, future research could focus on developing more efficient synthesis methods for this compound, to increase its availability for research purposes.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 4-fluoroaniline with 2-cyanoacetamide, followed by the reaction of the resulting intermediate with 4-phenylpiperazine. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also exhibited neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5/c1-17-15-22(28-13-11-27(12-14-28)20-5-3-2-4-6-20)29-23(26-17)21(16-25-29)18-7-9-19(24)10-8-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZPQHVWOXHMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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